molecular formula C4H7BF3K B1469564 Potassium (Z)-but-2-en-2-yltrifluoroborate CAS No. 1134643-88-1

Potassium (Z)-but-2-en-2-yltrifluoroborate

Cat. No.: B1469564
CAS No.: 1134643-88-1
M. Wt: 162.01 g/mol
InChI Key: IFJZXYDBLMMRCO-BJILWQEISA-N
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Description

Potassium (Z)-but-2-en-2-yltrifluoroborate (CAS 1134643-88-1) is a specialist organoboron reagent of interest in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. As part of the organotrifluoroborate class, this compound offers superior stability to air and moisture compared to boronic acids, allowing for easier handling and long-term bench-top storage without significant decomposition . Its tetracoordinate nature also makes it less prone to protodeboronation, enabling its use in near-stoichiometric amounts in Suzuki-Miyaura cross-couplings . This reagent is valued for its role in constructing carbon-carbon bonds with complete stereochemical fidelity, as the transmetalation step in the coupling cycle proceeds through an SE2 mechanism that preserves the configuration of the chiral center . Researchers employ this and related enantioenriched potassium β-trifluoroboratoamides in the stereospecific cross-coupling with a wide array of aryl and heteroaryl chlorides to install stereogenic centers efficiently . The compound requires specific storage conditions to maintain its integrity and should be kept in a sealed container under an inert atmosphere at 2-8°C . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

potassium;[(Z)-but-2-en-2-yl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c1-3-4(2)5(6,7)8;/h3H,1-2H3;/q-1;+1/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJZXYDBLMMRCO-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=CC)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C(=C/C)/C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134643-88-1
Record name 1134643-88-1
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Biological Activity

Potassium (Z)-but-2-en-2-yltrifluoroborate, with the CAS number 1134643-88-1, is a boron-containing compound utilized in various synthetic organic chemistry applications. Its molecular formula is C4H7BF3K, and it has a molecular weight of 162.01 g/mol. This compound is recognized for its utility in asymmetric synthesis and cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

  • Molecular Formula : C4H7BF3K
  • Molecular Weight : 162.01 g/mol
  • Purity : Typically ≥95%
  • Storage Conditions : Recommended to be stored at 2-8°C and kept in a dark place under inert atmosphere to prevent degradation .

Biological Activity Overview

The biological activity of this compound primarily pertains to its role as a reagent in synthetic chemistry rather than direct biological effects on living organisms. However, its derivatives and related compounds have been studied for their potential applications in medicinal chemistry, particularly in the context of receptor activation and synthesis of bioactive molecules.

Applications in Synthesis

  • Asymmetric Alkenylation : The compound is employed as a substrate in the asymmetric alkenylation of imines and aldimines using rhodium-based catalysts. This method allows for the formation of chiral centers, which is crucial in pharmaceutical development .
  • Suzuki-Miyaura Cross-Coupling : It is utilized in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds between aryl or alkenyl halides and boronic acids or trifluoroborates. This reaction is significant for synthesizing complex organic molecules used in drug discovery .
  • Catalyzed Reactions : Studies have shown that this compound can be used effectively under microwave irradiation conditions to achieve high yields and selectivity in various cross-coupling reactions .

Case Study 1: Enantioselective Rhodium-Catalyzed Additions

In a study published by researchers at the University of Edinburgh, this compound was used to demonstrate the first enantioselective rhodium-catalyzed additions to π-electrophiles. The results indicated that this compound could significantly enhance the efficiency and selectivity of synthetic pathways involving chiral centers .

Summary Table of Applications

Application TypeDescriptionReference
Asymmetric AlkenylationUsed with rhodium catalysts for chiral synthesis
Suzuki-Miyaura CouplingForms carbon-carbon bonds with aryl halides
Cardiovascular Receptor ActivationInvestigated for potential therapeutic effects

Scientific Research Applications

Organic Synthesis

Potassium (Z)-but-2-en-2-yltrifluoroborate is extensively used in organic synthesis for the formation of carbon-carbon bonds through:

Cross-Coupling Reactions

The compound is particularly effective in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl-aryl compounds. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Asymmetric Alkenylation

It serves as a substrate in the asymmetric alkenylation of imines and aldimines using rhodium-based catalysts. This method is vital for producing chiral compounds necessary in drug development .

Pharmaceutical Development

In medicinal chemistry, this compound plays a role in synthesizing bioactive compounds. Its ability to facilitate the formation of complex structures makes it a valuable tool for developing new therapeutic agents .

Material Science

The compound is also utilized in producing advanced materials and polymers with specific properties. Its unique reactivity allows for the modification of polymer backbones, enhancing material characteristics such as strength and flexibility .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction showed high yields and excellent selectivity, making it a preferred method for creating complex molecular architectures essential for pharmaceutical applications .

Case Study 2: Development of Chiral Amines

In another investigation, researchers employed this compound in the asymmetric alkenylation of imines, leading to the efficient synthesis of chiral amines. The use of rhodium catalysts allowed for high enantioselectivity, highlighting its potential in producing pharmaceuticals with specific stereochemical requirements .

Comparison with Similar Compounds

Key Differences :

  • The target compound relies on hydrotelluration and boron trifluoride incorporation, demanding stereochemical precision .
  • Alkoxymethyltrifluoroborates face solubility issues, resolved via Soxhlet extraction , whereas acyltrifluoroborates require oxidation-sensitive intermediates .

Structural Features

Compound Substituent Geometry Around K⁺ Notable Structural Attributes Reference
Potassium (Z)-but-2-en-2-yltrifluoroborate (Z)-but-2-en-2-yl group Distorted bicapped trigonal prism Planar vinyl group with (Z)-configuration
Potassium (Z)-2-bromo-2-phenylvinyltrifluoroborate Bromophenyl group Not reported Bromine enhances electrophilicity
Potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate Oxane ring substituent Distorted trigonal prism Chair conformation of oxane ring

Key Insights :

  • Brominated analogs (e.g., ) introduce steric and electronic effects, altering reactivity in cross-couplings.
  • Oxane-containing derivatives exhibit conformational flexibility, influencing solubility and stability .

Contrasts :

  • The target compound is tailored for alkene synthesis , while difluorobenzyl derivatives are leveraged for fluorinated drug candidates .
  • Cyclopropyltrifluoroborates undergo ring-opening reactions, enabling access to strained intermediates .

Preparation Methods

Preparation of Potassium Alkenyltrifluoroborates (General Procedure A)

  • Reagents and Conditions:

    • Catalytic amount of tris(pentafluorophenyl)borane [B(C6F5)3] (2.5 mol%)
    • Alkyne substrate (1.0 equiv)
    • Toluene solvent
    • Potassium hydrogen fluoride aqueous solution (KHF2, 4 M, 4.0 equiv)
    • Methanol (MeOH)
  • Procedure:

    • Under an inert argon atmosphere, B(C6F5)3 is added to a Schlenk flask.
    • The alkyne compound is dissolved in toluene and added to the flask.
    • The reaction mixture is stirred and heated at 60 °C for 2 hours to form the boronate intermediate.
    • After cooling, the solvent is removed under reduced pressure.
    • The crude product is treated with methanol and aqueous KHF2 solution and stirred overnight to convert the boronate to the potassium trifluoroborate salt.
    • The mixture is subjected to azeotropic removal of water using toluene under reduced pressure.
    • The residue is washed repeatedly with a toluene/methanol mixture and acetone to remove impurities.
    • The final product is dried under high vacuum to yield pure this compound as a white solid.

This method ensures high purity and retention of the (Z)-configuration in the product.

Optimization of Reaction Conditions

Several parameters influence the yield and purity of this compound:

Entry Temperature (°C) Yield (%) (GC) Notes
1 -30 46 Low temperature
2 -10 50 Slight improvement
3 Room Temperature 64 (63 isolated) Optimal balance
4 40 50 Decreased yield
5 60 60 Slightly lower than RT
6 80 61 Comparable to 60 °C
7 120 32 Decomposition observed

Table 1: Effect of temperature on yield of this compound synthesis.

  • Room temperature conditions provide the best isolated yield (~63%) for the reaction.
  • Elevated temperatures above 80 °C lead to lower yields, possibly due to decomposition or side reactions.

Catalytic Additives and Their Effects

The addition of metal salts as additives can influence the reaction efficiency:

Entry Additive Yield (%)
1 Zn(OTf)2 53
2 ZnI2 56
3 FeCl2 73
4 Fe(OAc)2 54
5 Fe(OTf)2 63
6 NaOTf 55
7 Bromoferrocene 63
8 Ferrocene 58
9 CuI 52
10 Ni(dppf)Cl2 50

Table 2: Influence of additives on yield of this compound synthesis.

  • Iron(II) chloride (FeCl2) significantly improves yield to 73%, indicating its beneficial catalytic role.
  • Other metal salts show moderate effects, with yields ranging from 50-63%.

Hydrolysis and Solvent Effects in Preparation

Research indicates that the hydrolysis step of potassium organotrifluoroborates is sensitive to:

  • The type and amount of base used (e.g., LiHMDS, NaHMDS, KHMDS).
  • The nature of the protic solvent.
  • Use of secondary or tertiary alcohols in non-protic solvents (e.g., CPME, THF, toluene) reduces undesired protodeboronation and improves yields.
  • Reaction temperature around 60 °C is generally sufficient for smooth conversion without degradation.

These conditions are critical to preserving the (Z)-configuration and achieving high purity.

Summary of Key Research Findings

  • This compound is efficiently synthesized via catalytic boronation of alkynes followed by fluorination with KHF2.
  • Optimal reaction conditions include room temperature reaction, use of FeCl2 as an additive catalyst (0.2 equiv), and careful control of hydrolysis conditions.
  • Purification involves repeated azeotropic removal of water and solvent washes to remove salts and impurities.
  • The compound is obtained as a white solid with high stereochemical fidelity and suitable for use in various cross-coupling reactions.

Q & A

Q. What are the established synthetic routes for preparing Potassium (Z)-but-2-en-2-yltrifluoroborate, and how do reaction conditions influence yield and purity?

this compound is synthesized via the reaction of (Z)-but-2-en-2-ylboronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium, typically under basic conditions (e.g., potassium carbonate) at moderate temperatures (25–50°C) . Control of pH and temperature is critical to prevent decomposition of the trifluoroborate group. Purification via crystallization or column chromatography is recommended to achieve ≥95% purity, as noted in its assay specifications . Side reactions, such as isomerization of the (Z)-alkenyl group, must be minimized by avoiding prolonged heating or acidic conditions.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key characterization methods include:

  • NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm stereochemistry (Z-configuration) and boron coordination .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (C₄H₇BF₃K, 162.01 g/mol) .
  • Melting point analysis : Reported mp 147–152°C , with deviations indicating impurities.
  • Infrared (IR) spectroscopy : B-F stretching vibrations (~1,350 cm⁻¹) confirm trifluoroborate structure .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

Store at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis . Use inert atmospheres (e.g., nitrogen) during handling. Safety precautions include avoiding skin/eye contact (H315, H319 hazard codes) and using PPE (gloves, goggles) . Moisture sensitivity necessitates dry solvents and anhydrous conditions in reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in Rh-catalyzed asymmetric allylic amination?

The (Z)-configuration enables selective C–C bond formation via Rh(I)-catalyzed additions to N-sulfinyl aldimines, producing α-branched allylic amines with >90% enantiomeric excess (ee) . Ligand design (e.g., chiral dienes) and solvent polarity (e.g., THF vs. DCM) critically impact stereoselectivity. For example, electron-rich ligands enhance π-backbonding to Rh, stabilizing transition states favoring (Z)-alkenyl retention .

Q. What methodological challenges arise when reconciling contradictory data on cross-coupling efficiency with aryl chlorides?

Discrepancies in reported yields (e.g., 60–85%) may stem from:

  • Catalyst selection : Pd(OAc)₂ with SPhos ligands outperforms other Pd sources in Suzuki-Miyaura reactions .
  • Base compatibility : K₂CO₃ vs. Cs₂CO₃ affects transmetalation rates .
  • Byproduct interference : Inorganic salts (e.g., KCl) can inhibit catalysis, necessitating Soxhlet extraction for purification .

Q. How can enantioselectivity in asymmetric alkenylation be optimized using this reagent?

Key factors include:

  • Ligand chirality : Binap or Segphos ligands induce higher ee values (up to 98%) compared to monodentate phosphines .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, improving selectivity .
  • Additives : Molecular sieves or MgSO₄ mitigate moisture-induced side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (Z)-but-2-en-2-yltrifluoroborate
Reactant of Route 2
Potassium (Z)-but-2-en-2-yltrifluoroborate

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